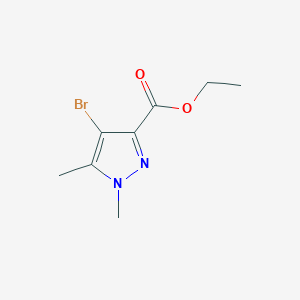

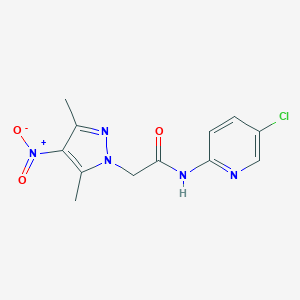

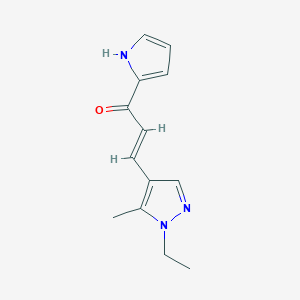

1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique

Synthesis of Pyrazole Derivatives

The compound 1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a key intermediate in the synthesis of various pyrazole derivatives. For instance, Xu Li-feng et al. (2011) described the synthesis of three new 6-arylsubstituted pyrazolo [1,5-a] pyrimidine derivatives using 2,4-dichlorobenzyl cyanide through a series of reactions including acetylation, condensation with hydrazine hydrate, and reaction with diethyl 2-phenylmalonates to yield desired products. The structures of these pyrazolo [1,5-a] pyrimidines were characterized by IR and 1HNMR, highlighting their potential in medicinal chemistry due to pyrazolo [1,5-a] pyrimidines' biological activities (Xu Li-feng, 2011).

Chemical Reactivity and Formation of Isothiazoles

The reactivity of similar compounds has been explored by Maria Koyioni et al. (2014), who investigated the reaction of 1H-pyrazol-5-amines with 4,5-dichloro-1,2,3-dithiazolium chloride, leading to the formation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles. Their study demonstrates the nuanced chemical reactivity of pyrazolamines under different pH conditions, providing insights into the synthetic versatility of pyrazole-based compounds (Maria Koyioni et al., 2014).

Development of Water-Soluble Pyrazolate Rhodium(I) Complexes

Glòria Esquius et al. (2000) synthesized new pyrazoles with aminoalkyl groups at position 4, which were reacted with [RhCl(COD)]2 to form water-soluble pyrazolate rhodium(I) complexes. Their work expands the application of pyrazole derivatives into the development of novel organometallic complexes with potential catalytic activities (Glòria Esquius et al., 2000).

Antibacterial and Antioxidant Activities

Research into the biological activities of pyrazole derivatives has also been extensive. For example, Rafah F. Al-Smaisim (2012) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives showing good antibacterial activity. Their work underscores the potential of pyrazole-based compounds in developing new antibacterial agents (Rafah F. Al-Smaisim, 2012).

Mécanisme D'action

Target of Action

It is structurally similar to 2,4-dichlorobenzyl alcohol , which is known to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections .

Mode of Action

The local anesthetic action of 2,4-Dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .

Biochemical Pathways

For example, 2,4-Dichlorobenzyl alcohol has been shown to have a virucidal effect against a number of viruses associated with the common cold .

Result of Action

Based on the related compound, 2,4-dichlorobenzyl alcohol, we can infer that it may have antiseptic and local anesthetic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For example, the lifespan of certain viruses can be influenced by temperature and humidity . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(13)5-11(9)14/h3-5H,6,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOMSIDYLGGAIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401178466 |

Source

|

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |

CAS RN |

400749-62-4 |

Source

|

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400749-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(Difluoromethyl)-4-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B507814.png)

![ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B507837.png)

![Methyl 2-[(2-methylpyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B507881.png)

![Isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B507895.png)

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)